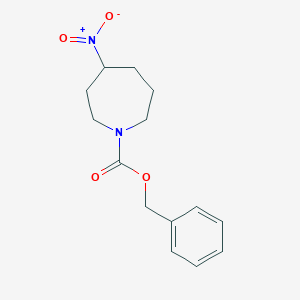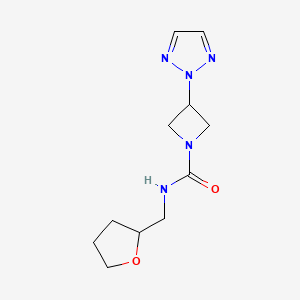![molecular formula C12H24N4OS B2494744 2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide CAS No. 871673-31-3](/img/structure/B2494744.png)
2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including condensation reactions, characterization by spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS, and confirmation by single crystal X-ray diffraction analysis (Kulkarni et al., 2016). These methods ensure the accurate synthesis and identification of the target compound and its derivatives.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray diffraction studies, revealing detailed information about bond lengths, angles, and molecular conformation. For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was analyzed, showcasing typical bond lengths and angles for piperazine-carboxylate structures (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
Chemical reactions involving these compounds are diverse, including their synthesis through condensation and their interactions in biological evaluations. These compounds exhibit a range of activities, such as moderate antibacterial and antifungal properties (Sanjeevarayappa et al., 2015), showcasing their chemical reactivity and potential utility in various applications.
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are crucial for understanding the compound's behavior in different environments. The detailed analysis of crystal packing and intermolecular interactions through Hirshfeld surface analysis and fingerprint plots provides insights into the compound's stability and reactivity (Kulkarni et al., 2016).
科学的研究の応用
Synthesis and Antitumor Activity
Researchers have synthesized novel compounds with structures closely related to the specified chemical, focusing on their antitumor activities. For instance, a study by Wu et al. (2017) presented the design and synthesis of a series of compounds evaluated for their antiproliferative activity against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. These compounds, characterized by similar structural frameworks, exhibited potent antitumor activities, highlighting their potential as leads for cancer therapy development (Wu et al., 2017).
Antimicrobial and Antifungal Evaluation
Another aspect of research has been the evaluation of similar compounds for their antimicrobial and antifungal properties. Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and assessed their antibacterial and antifungal activities. Their study provided insights into the potential of these compounds to serve as templates for developing new antimicrobial agents, further extending the application of such chemical structures in therapeutic areas (Kulkarni et al., 2016).
Anticholinesterase and Anti-Malarial Properties
Compounds structurally related to the specified chemical have also been investigated for their anticholinesterase and anti-malarial activities. For example, Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, exploring their potential anticholinesterase properties. These studies are crucial in identifying new therapeutic agents for diseases such as Alzheimer's (Mohsen et al., 2014). Additionally, research on (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxybutyl)-piperazine derivatives has demonstrated anti-malarial activity, underscoring the versatility of this chemical framework in contributing to the discovery of new anti-malarial agents.
特性
IUPAC Name |
2-[4-(2-amino-2-sulfanylideneethyl)piperazin-1-yl]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4OS/c1-12(2,3)14-11(17)9-16-6-4-15(5-7-16)8-10(13)18/h4-9H2,1-3H3,(H2,13,18)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFXGISLMAMSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CCN(CC1)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-amino-2-thioxoethyl)piperazin-1-yl]-N-(tert-butyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2494662.png)
![N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494663.png)
![(2S,3S)-3-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid](/img/structure/B2494664.png)



![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]adamantane-1-carboxamide](/img/structure/B2494671.png)

![(4-chlorophenyl)[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2494674.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)

